5-Ethylfuran-2-carboxamide
Description
5-Ethylfuran-2-carboxamide is a furan-derived compound characterized by an ethyl substituent at the 5-position of the furan ring and a carboxamide functional group at the 2-position. Furan derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their structural versatility and reactivity.
Properties
CAS No. |
102074-22-6 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-ethylfuran-2-carboxamide |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) |
InChI Key |
SSXFMZXZNFIVCO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(O1)C(=O)N |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N |
Synonyms |
2-Furancarboxamide,5-ethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The provided evidence focuses on benzofuran and furan derivatives, enabling indirect comparisons with 5-Ethylfuran-2-carboxamide:
5-Bromo-benzofuran-2-carboxamide ()
- Structure : A benzofuran ring (fused benzene and furan) with a bromine atom at the 5-position and a carboxamide group at the 2-position.
- Key Differences :
- Bromine substituents enhance electrophilic substitution reactions, whereas the ethyl group in this compound may improve lipophilicity and membrane permeability .
5-Aminomethyl-2-furancarboxylic Acid () Structure: A furan ring with an aminomethyl group at the 5-position and a carboxylic acid at the 2-position. Key Differences:
- The carboxylic acid group (vs. carboxamide in this compound) enables hydrogen bonding and metal coordination, making it suitable for polymer synthesis.
- The aminomethyl group introduces nucleophilic reactivity, whereas the ethyl group in this compound may stabilize the compound against metabolic degradation .
Data Table: Comparative Analysis of Furan/Benzofuran Derivatives
Research Findings and Implications
- Pharmacological Potential: Benzofuran carboxamides () demonstrate utility as drug intermediates, suggesting that this compound could similarly serve in antiviral or anticancer agent development .
- Material Science : Furan carboxylic acids () are pivotal in bio-polymer synthesis. The carboxamide group in this compound may offer alternative hydrogen-bonding motifs for tailored materials .
- Synthetic Scalability : Methods from (e.g., halogenation, amidation) could be adapted for large-scale production of this compound, pending optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
